molecular formula C13H15IN2 B8104865 1-Butyl-2-iodo-4-phenyl-1H-imidazole

1-Butyl-2-iodo-4-phenyl-1H-imidazole

Cat. No.: B8104865
M. Wt: 326.18 g/mol
InChI Key: QPEQNYCTMWLVII-UHFFFAOYSA-N
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Description

1-Butyl-2-iodo-4-phenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a butyl group at the first position, an iodine atom at the second position, and a phenyl group at the fourth position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-iodo-4-phenylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-butylimidazole with iodine and a phenylating agent. The reaction conditions often include the use of a solvent such as acetonitrile or dimethylformamide, and a catalyst like copper iodide to facilitate the iodination and phenylation processes.

Industrial Production Methods: On an industrial scale, the production of 1-butyl-2-iodo-4-phenylimidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-iodo-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-butyl-2-azido-4-phenylimidazole, while oxidation with potassium permanganate could introduce hydroxyl groups at specific positions.

Scientific Research Applications

1-Butyl-2-iodo-4-phenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of functional materials, such as dyes for solar cells and other optical applications.

Mechanism of Action

The mechanism of action of 1-butyl-2-iodo-4-phenylimidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and phenyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-Butyl-2-chloro-4-phenylimidazole
  • 1-Butyl-2-bromo-4-phenylimidazole
  • 1-Butyl-2-fluoro-4-phenylimidazole

Comparison: 1-Butyl-2-iodo-4-phenyl-1H-imidazole is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This affects its reactivity and interactions with other molecules. For instance, the iodine atom can participate in halogen bonding, which is not as prominent with the other halogens. This can influence the compound’s biological activity and its use in various applications.

Properties

IUPAC Name

1-butyl-2-iodo-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2/c1-2-3-9-16-10-12(15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEQNYCTMWLVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(N=C1I)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-butyl-4-phenylimidazole (4.0 g, 20 mmol) in 60 ml of anhydrous THF at −78° C. under nitrogen is added a solution of n-butyllithium in hexane (1.6M, 13.13 ml, 21 mmol, 1.05 eq.) dropwise. The resulting mixture is stirred at −78° C. for 1 h followed by dropwise addition of a solution of iodine (5.33 g, 21 mmol, 1.05 eq.) in 40 ml of THF. The resulting solution is stirred at −78° C. for 30 min. and then warmed to room temperature. Saturated ammonium chloride (30 mL) is added to quench the reaction. The resulting mixture is evaporated a reduced pressure to remove THF, extracted with ethyl acetate, washed with water and brine, dried over Na2SO4, filtered and evaporated. Purification by silica gel chromatography (hexanes/ethyl acetate, from 8:1 to 5:1) affords 5.73 g of 1-butyl-2-iodo-4-phenylimidazole. 1H NMR (400 MHz, CDCl3) δ 7.73 (2H, dd, J=1.2, 8.4 Hz), 7.36 (2H, m), 7.30 (1H, s), 7.24 (1H, m), 3.92 (2H, t, J=7.2 Hz), 1.79 (2H, m), 1.41 (2H, m), 0.98 (3H, t, J=7.2 Hz); MS (+VE) m/z 327 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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13.13 mL
Type
reactant
Reaction Step One
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Quantity
60 mL
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solvent
Reaction Step One
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5.33 g
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reactant
Reaction Step Two
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Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

BuLi (1.60 g) in hexane is added to a solution of 1-butyl-4-phenyl-1H-imidazole (4.16 g) in 60 mL of THF. The mixture is stirred at −78° C. for 1 hour. A solution of I2 (5.81 g) in 20 mL of THF is then added dropwise. The resulting mixture is stirred at −78° C. for 30 minutes and then warmed to room temperature. Saturated NH4Cl is added to quench the reaction. The THF is evaporated; the residue is extracted with ethyl acetate, washed with brine, and dried over Na2SO4. Concentration and purification via flash chromatography provides 1-butyl-2-iodo-4-phenyl-1H-imidazole.
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1.6 g
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4.16 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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Quantity
60 mL
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solvent
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Quantity
5.81 g
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reactant
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20 mL
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Reaction Step Two
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0 (± 1) mol
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